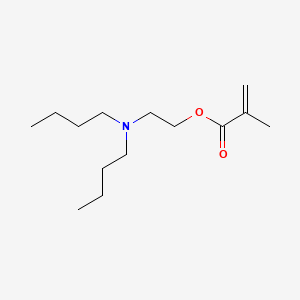

2-(Dibutylamino)ethyl methacrylate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(dibutylamino)ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO2/c1-5-7-9-15(10-8-6-2)11-12-17-14(16)13(3)4/h3,5-12H2,1-2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UATUCIKYJLUTBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60178693 | |

| Record name | 2-(Dibutylamino)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2397-75-3 | |

| Record name | 2-(Dibutylamino)ethyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2397-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Dibutylamino)ethyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002397753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Dibutylamino)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dibutylamino)ethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(DIBUTYLAMINO)ETHYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE2SIC67YA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

The Significance of Tertiary Amine Functionalized Methacrylate Monomers in Polymer Science

Tertiary amine-functionalized methacrylate (B99206) monomers are a class of specialty monomers that have garnered considerable attention in polymer science due to the versatile properties they bestow upon the resulting polymers. Monomers such as 2-(dimethylamino)ethyl methacrylate (DMAEMA) and 2-(diethylamino)ethyl methacrylate (DEAEMA) are well-studied examples that highlight the importance of this class. cmu.eduacs.org The tertiary amine group is the key to their functionality, providing a range of properties that are highly desirable in advanced materials.

One of the most significant attributes of polymers derived from these monomers is their stimuli-responsive nature. The tertiary amine moiety can be protonated and deprotonated in response to changes in pH. nih.gov This pH-sensitivity leads to dramatic changes in the polymer's solubility, conformation, and surface charge. For instance, in acidic environments, the amine groups become protonated, rendering the polymer cationic and water-soluble. Conversely, at neutral or basic pH, the polymer is typically deprotonated, becoming more hydrophobic and less water-soluble. nih.gov This reversible behavior is the foundation for creating "smart" materials that can respond to their environment.

Furthermore, many of these polymers exhibit temperature-responsive behavior in aqueous solutions, often characterized by a Lower Critical Solution Temperature (LCST). mdpi.com Below the LCST, the polymer is soluble, while above this temperature, it undergoes a phase transition and becomes insoluble. This property is crucial for applications in areas like controlled drug delivery and bioseparation. The combination of pH and temperature sensitivity makes these polymers dually responsive, offering more sophisticated control over their behavior.

The presence of the tertiary amine also provides a site for post-polymerization modification. Quaternization of the amine group, for instance, can be used to introduce permanent positive charges into the polymer, enhancing its interaction with negatively charged species such as DNA for gene delivery applications. acs.org This chemical versatility allows for the fine-tuning of the polymer's properties for specific applications, including coatings, adhesives, and biomedical materials. researchgate.net

The Evolution of Research in Aminoalkyl Methacrylate Chemistry

The research landscape of aminoalkyl methacrylate (B99206) chemistry has evolved significantly over the past few decades, driven by advancements in polymerization techniques and a growing demand for functional and intelligent materials. Initially, the synthesis of polymers from these monomers was primarily achieved through conventional free radical polymerization. While effective in producing high molecular weight polymers, this method offered limited control over the polymer architecture, molecular weight distribution (polydispersity), and end-group functionality.

A major leap forward came with the advent of controlled/"living" radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.netcapes.gov.br These methods have revolutionized the synthesis of polymers from aminoalkyl methacrylates, allowing for the creation of well-defined polymers with predetermined molecular weights, narrow polydispersities, and complex architectures like block copolymers and star polymers. cmu.eduresearchgate.net

The ability to synthesize well-defined block copolymers has been particularly impactful. For example, amphiphilic block copolymers containing a hydrophilic poly(aminoalkyl methacrylate) block and a hydrophobic block can self-assemble in aqueous media to form micelles or vesicles. cmu.edumdpi.com These nanostructures have been extensively investigated as carriers for targeted drug delivery, where the stimuli-responsive nature of the amino-functionalized block can be used to trigger the release of the encapsulated drug at a specific site. nih.gov

Recent research has also focused on expanding the range of aminoalkyl methacrylate monomers to include those with varying alkyl substituents on the amine, such as 2-(diisopropylamino)ethyl methacrylate, to fine-tune the hydrophobicity and responsiveness of the resulting polymers. The copolymerization of these monomers with other functional monomers has further broadened the scope of applications, leading to materials with tailored properties for use in fields ranging from biotechnology to electronics. mdpi.com

Scope and Research Trajectories for 2 Dibutylamino Ethyl Methacrylate

While the dimethyl and diethyl analogues of aminoalkyl methacrylates have been extensively studied, 2-(Dibutylamino)ethyl methacrylate (B99206) represents a more hydrophobic member of this family. The longer butyl chains are expected to significantly influence the physicochemical properties of the corresponding polymer, poly(2-(dibutylamino)ethyl methacrylate).

Physicochemical Properties and Synthesis

Limited publicly available data exists specifically for this compound. However, some predicted properties can be found from chemical suppliers. The synthesis of this monomer would typically follow standard transesterification or esterification procedures common for methacrylates.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Boiling Point | 311.5 ± 25.0 °C |

| Density | 0.909 ± 0.06 g/cm³ |

| pKa | 8.34 ± 0.50 |

| Data is predictive and not based on experimental results. |

Polymerization and Potential Applications

It is anticipated that this compound can be polymerized using controlled radical polymerization techniques like ATRP and RAFT, similar to its lower alkyl analogues. This would allow for the synthesis of well-defined homopolymers and copolymers.

The increased hydrophobicity due to the dibutyl groups would likely result in a lower LCST for poly(this compound) compared to poly(2-(dimethylamino)ethyl methacrylate) and poly(2-(diethylamino)ethyl methacrylate). This could be advantageous for applications requiring a sharper temperature response closer to physiological temperatures.

Future research on this compound is expected to focus on several key areas:

Detailed Polymerization Studies: Comprehensive investigations into the homopolymerization and copolymerization of this compound using various controlled polymerization techniques are needed to establish its reactivity ratios and to create a library of well-defined polymers.

Stimuli-Responsive Behavior: A thorough characterization of the pH and temperature-responsive properties of poly(this compound) and its copolymers is essential to understand its potential in smart materials.

Self-Assembly and Drug Delivery: Exploring the self-assembly of amphiphilic block copolymers containing poly(this compound) could lead to the development of novel nanocarriers for hydrophobic drugs, with the enhanced hydrophobicity potentially leading to higher drug loading capacities.

Surface Modification and Coatings: The monomer could be used to create hydrophobic and stimuli-responsive surfaces for applications in antifouling coatings, switchable chromatography, and smart textiles.

An in-depth analysis of the synthetic methodologies for this compound and its corresponding polymers reveals established and developing chemical strategies. These approaches encompass various routes for monomer production and diverse techniques for polymerization, ranging from conventional free-radical methods to more advanced controlled polymerization processes.

Stimuli Responsive Behavior of Poly 2 Dibutylamino Ethyl Methacrylate Systems

pH-Responsiveness of Poly(2-(Dibutylamino)ethyl methacrylate)

The most prominent feature of PDBAEMA is its sensitivity to changes in pH. The dibutylamino groups are weak bases and can accept a proton to become positively charged. This reversible protonation process is the key to the polymer's pH-responsive behavior.

Protonation Behavior and Ionization Equilibrium

The tertiary amine groups on the PDBAEMA side chains exist in equilibrium between their neutral (hydrophobic) and protonated (hydrophilic, cationic) states. The position of this equilibrium is dictated by the pH of the aqueous solution. In acidic conditions, the excess of protons drives the equilibrium towards the protonated form, resulting in a positively charged polymer chain. Conversely, in basic or alkaline conditions, the scarcity of protons leads to the deprotonation of the amine groups, rendering the polymer chain neutral.

pH-Induced Conformational and Solubility Transitions

The change in the ionization state of the dibutylamino groups directly impacts the polymer's conformation and solubility in aqueous solutions.

In Acidic Conditions (pH < pKa): The protonation of the amine groups leads to strong electrostatic repulsion between the positively charged segments along the polymer backbone. This repulsion forces the polymer chains to adopt an extended, uncoiled conformation, maximizing the distance between the charged groups. This extended state enhances the interaction of the polymer with water molecules, leading to its dissolution and the formation of a homogeneous solution.

In Basic Conditions (pH > pKa): As the pH increases above the pKa, the amine groups become deprotonated and lose their positive charge. The loss of electrostatic repulsion allows for intra- and intermolecular hydrophobic interactions between the nonpolar dibutyl groups and the polymer backbone to dominate. These attractive forces cause the polymer chains to collapse into a more compact, globular conformation. This collapsed state minimizes the contact with water, leading to a decrease in solubility and, ultimately, to the precipitation or aggregation of the polymer from the solution.

This pH-triggered transition from a soluble, extended coil to an insoluble, collapsed globule is a reversible process, making PDBAEMA a prime candidate for applications requiring controlled release or surface property modulation based on environmental pH.

Temperature-Responsiveness of Poly(this compound)

In addition to its pH sensitivity, PDBAEMA also exhibits temperature-responsive behavior in aqueous solutions, specifically demonstrating a Lower Critical Solution Temperature (LCST).

Lower Critical Solution Temperature (LCST) Behavior

The LCST is the critical temperature below which the polymer is soluble in a solvent and above which it undergoes a phase separation, becoming insoluble. For PDBAEMA in water, this phenomenon is intimately linked to the hydration of the polymer chains. At temperatures below the LCST, the polymer chains are hydrated, with water molecules forming hydrogen bonds with the ester and, to a lesser extent, the deprotonated amine groups.

The LCST of poly(dialkylaminoethyl methacrylate)s is highly dependent on the hydrophobicity of the alkyl groups. Increasing the length of the alkyl chains from methyl to ethyl to isopropyl has been shown to decrease the LCST. nih.gov It is therefore expected that PDBAEMA, with its highly hydrophobic dibutyl groups, will have a significantly lower LCST compared to its shorter-chain counterparts. The LCST is also influenced by the pH of the solution. At acidic pH where the polymer is protonated and highly hydrophilic, the LCST is typically shifted to much higher temperatures or may not be observed at all within the typical range of water's liquid state. In contrast, at pH values above the pKa, where the polymer is neutral and more hydrophobic, the LCST is more pronounced and occurs at lower temperatures.

Table 1: Influence of N-Alkyl Substituent on the Lower Critical Solution Temperature (LCST) of Poly(dialkylaminoethyl methacrylate)s

| Polymer | N-Alkyl Substituent | Expected LCST Trend |

| Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) | Methyl | Highest |

| Poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) | Ethyl | Intermediate |

| Poly(this compound) (PDBAEMA) | Dibutyl | Lowest |

Note: This table illustrates the expected trend based on established principles of polymer chemistry. Precise LCST values are dependent on factors such as polymer molecular weight, concentration, and the specific pH and ionic strength of the solution.

Thermo-Induced Volume Transitions

For PDBAEMA systems that are cross-linked to form hydrogels, the LCST behavior manifests as a thermo-induced volume transition. Below the LCST, the hydrogel is in a swollen state, holding a significant amount of water within its network. As the temperature is increased above the LCST, the polymer chains within the hydrogel collapse and expel the entrapped water, leading to a significant and often sharp decrease in the hydrogel's volume. This reversible swelling and deswelling behavior is a key feature for applications such as thermally-gated valves, sensors, and actuators.

Ionic Strength Responsiveness of Poly(this compound)

The conformation and solubility of PDBAEMA are also sensitive to the ionic strength of the surrounding medium, particularly when the polymer is in its protonated, charged state (at pH < pKa). The addition of salt to an aqueous solution of PDBAEMA introduces ions that can screen the electrostatic repulsions between the positively charged amine groups on the polymer chains.

The counter-ions from the salt are attracted to the charged polymer, forming an electrical double layer that effectively reduces the electrostatic repulsion between the monomer units. This "charge screening" effect allows the polymer chains to become more flexible and adopt a more coiled or compact conformation, even in acidic conditions where they would otherwise be extended.

This change in conformation can lead to a decrease in the viscosity of the polymer solution. Furthermore, at high salt concentrations, the screening effect can become so pronounced that it promotes the aggregation and precipitation of the polymer, a phenomenon known as "salting out." The magnitude of this effect can depend on the type of salt used, following the principles of the Hofmeister series, where different ions have varying abilities to influence the structure of water and the solubility of polymers. The increased hydrophobicity of the dibutyl groups in PDBAEMA would likely enhance its sensitivity to changes in ionic strength compared to its more hydrophilic counterparts.

Multi-Stimuli Responsive Characteristics of Poly(this compound) Copolymers

Copolymers of 2-(dibutylamino)ethyl methacrylate (B99206) are anticipated to exhibit sensitivity to multiple external stimuli, primarily pH and temperature, and potentially light, through the incorporation of photo-responsive moieties. This multi-responsiveness allows for fine-tuned control over the material's properties and functions.

The tertiary amine group in the PDBAEMA unit is the key functional group responsible for its pH and temperature sensitivity. At low pH, the amine group becomes protonated, rendering the polymer segment hydrophilic and soluble in aqueous solutions. As the pH increases, the amine group deprotonates, leading to a decrease in hydrophilicity and eventual phase separation. This transition is also influenced by temperature. PDBAEMA is expected to exhibit a lower critical solution temperature (LCST), above which it becomes insoluble in water. The interplay between pH and temperature provides a dual-control mechanism for the polymer's behavior.

Research on analogous poly(2-(dialkylamino)ethyl methacrylate)s has demonstrated that the hydrophobicity of the alkyl substituents on the amine group significantly influences the pH and temperature at which phase transitions occur. acs.org As the alkyl chain length increases, the polymer becomes more hydrophobic. Consequently, PDBAEMA, with its butyl groups, is expected to have a lower LCST compared to PDMAEMA and PDEAEMA at a given pH. acs.org

A study on copolymers of 2-(N,N-Dimethylamino)ethyl methacrylate (DMAEMA) and n-butyl acrylate (B77674) (nBA) showed that the colloidal particles exhibited both pH- and temperature-responsive behavior. The particle size changed significantly with variations in both pH and temperature, demonstrating the dual responsiveness of the system. researchgate.net Similar behavior is anticipated for copolymers of PDBAEMA.

The table below, based on data from related polymers, illustrates the expected influence of pH on the lower critical solution temperature (LCST) of PDBAEMA copolymers.

| pH | Expected LCST of PDBAEMA Copolymers (°C) |

| 4 | High (likely soluble at physiological temperatures) |

| 7 | Intermediate |

| 10 | Low (likely insoluble at physiological temperatures) |

This table is illustrative and based on trends observed in similar poly(2-(dialkylamino)ethyl methacrylate) systems. Actual values for PDBAEMA copolymers may vary depending on the specific comonomer and molecular weight.

To impart light-responsiveness to PDBAEMA systems, photo-sensitive moieties can be incorporated into the copolymer structure. These can be introduced as part of the main chain, as side chains, or at the chain ends. researchgate.net For example, the incorporation of spiropyran or azobenzene (B91143) groups can induce reversible changes in the polymer's conformation and properties upon irradiation with light of specific wavelengths. bohrium.comacs.org

A study on poly(N,N-dimethylaminoethyl methacrylate) spherical brushes copolymerized with a coumarin (B35378) derivative demonstrated photo-cross-linking capabilities. Irradiation with UV light at 365 nm led to cross-linking, while subsequent irradiation at 254 nm induced cleavage of the cross-links. This reversible photo-responsiveness allows for dynamic control over the material's structure. Similar strategies could be employed to create light-responsive PDBAEMA copolymers.

The table below outlines potential photo-responsive moieties and their effect on PDBAEMA copolymers.

| Photo-Responsive Moiety | Stimulus | Expected Response in PDBAEMA Copolymers |

| Spiropyran | UV/Visible Light | Reversible isomerization leading to changes in polarity and conformation. |

| Azobenzene | UV/Visible Light | Reversible trans-cis isomerization affecting polymer chain packing and solubility. |

| Coumarin | UV Light (e.g., 365 nm / 254 nm) | Reversible photodimerization and cleavage for cross-linking and de-cross-linking. |

Advanced Material Science Applications of Poly 2 Dibutylamino Ethyl Methacrylate

Polymeric Systems for Controlled Release and Delivery Platforms

The unique ability of PDBAEMA and its analogues to change their physical and chemical properties in response to environmental triggers is particularly advantageous for creating sophisticated drug delivery systems. These platforms can be engineered to release active agents in a controlled manner, targeting specific sites and times.

Development of Polymer Carriers for Active Agents (e.g., in ophthalmology)

Polymers based on dialkylaminoethyl methacrylates are excellent candidates for ophthalmic drug delivery systems. nih.govrsc.orgresearchgate.net Their stimuli-responsive nature allows for the creation of in-situ gelling formulations that can prolong the residence time of drugs on the ocular surface. researchgate.net For instance, hydrogels synthesized by copolymerizing 2-hydroxyethyl methacrylate (B99206) (HEMA) with 2-(diisopropylamino)ethyl methacrylate (DPA), a close analogue of DBAEMA, have shown significant promise for ophthalmological therapies. researchgate.net These hydrogels exhibit pH-responsive swelling, which is crucial for controlled drug release in the eye. researchgate.net

A study on these HEMA-DPA copolymers evaluated their use for delivering Dexamethasone 21-disodium phosphate (B84403) (DXP). researchgate.net The amount of drug loaded into the hydrogels was dependent on the pH of the medium, the DPA content, and the cross-linker ratio. researchgate.net Notably, the release of the drug was triggered by small pH shifts between 7.0 and 7.8, which is relevant to the physiological conditions of the eye. researchgate.net The release process for approximately 70% of the loaded drug took between 20 and 40 hours, demonstrating the potential for sustained delivery. researchgate.net Such systems could improve therapeutic efficacy and reduce the frequency of administration for eye treatments. researchgate.net

| Parameter | Finding | Reference |

|---|---|---|

| Polymer System | Copolymers of 2-hydroxyethyl methacrylate (HEMA) and 2-(diisopropylamino)ethyl methacrylate (DPA) | researchgate.net |

| Model Drug | Dexamethasone 21-disodium phosphate (DXP) | researchgate.net |

| Key Property | pH-responsive swelling and drug release | researchgate.net |

| Optimal Drug Loading pH | pH 6.5 | researchgate.net |

| Release Trigger | pH shifts between 7.0 and 7.8 | researchgate.net |

| Release Duration | 20-40 hours for ~70% of drug | researchgate.net |

Design of Molecularly Imprinted Polymers (MIPs)

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have artificial recognition sites for a specific target molecule. mdpi.compsu.edunih.gov The monomer 2-(dimethylamino)ethyl methacrylate (DMAEMA) is a valuable functional monomer in the synthesis of MIPs due to its pH-sensitive character. nih.govresearchgate.netunl.pt This allows for the creation of smart drug delivery systems with high selectivity and controlled release capabilities. nih.govptfarm.pl

In one study, a biocompatible MIP was synthesized using DMAEMA as the functional monomer, ethylene (B1197577) glycol dimethacrylate as a cross-linker, and ibuprofen (B1674241) as the template molecule. nih.govresearchgate.netunl.ptsigmaaldrich.com This process was carried out in supercritical carbon dioxide. nih.govresearchgate.netunl.pt The resulting imprinted polymer demonstrated a significantly higher affinity for ibuprofen compared to a non-imprinted polymer (NIP), loading 33.1 wt% of the drug compared to just 10.2 wt% for the NIP. nih.govunl.pt The in vitro release of ibuprofen from the MIP was pH-dependent, with different release profiles observed at pH 2.2 and pH 7.4, simulating conditions of an oral drug delivery route. nih.govunl.pt The use of amino-functionalized methacrylates is a key strategy in creating MIPs with specific binding characteristics for various templates, including amino acid derivatives. mdpi.commdpi.comnih.gov

| Polymer Type | Functional Monomer | Template | Drug Loading (wt%) | Key Feature | Reference |

|---|---|---|---|---|---|

| MIP | 2-(dimethylamino)ethyl methacrylate (DMAEMA) | Ibuprofen | 33.1 | pH-dependent release | nih.govunl.pt |

| NIP | 2-(dimethylamino)ethyl methacrylate (DMAEMA) | None | 10.2 | Lower drug uptake | nih.govunl.pt |

Functional Hydrogels and Cryogels Derived from 2-(Dibutylamino)ethyl Methacrylate

Hydrogels and cryogels are three-dimensional polymer networks capable of absorbing large amounts of water. When derived from stimuli-responsive polymers like PDBAEMA, these materials exhibit significant changes in their volume and physical properties in response to environmental cues, making them suitable for a variety of advanced applications.

Preparation and Characterization of pH/Temperature-Sensitive Hydrogels

Hydrogels synthesized from dialkylaminoethyl methacrylates are well-known for their dual sensitivity to pH and temperature. nih.govsigmaaldrich.com The tertiary amine groups provide pH-responsiveness, becoming protonated and positively charged at lower pH, which leads to electrostatic repulsion and swelling. sigmaaldrich.commdpi.com Copolymers of N-isopropylacrylamide (NIPAAm) and DMAEMA, for example, create hydrogels that respond to both pH and temperature. nih.gov The incorporation of the DMAEMA moiety imparts pH sensitivity while preserving the inherent thermal properties of the PNIPAAm network. nih.gov

Similarly, hydrogels of poly[2-(diethylamino)ethyl methacrylate] (PDEAEM) cross-linked with ethylene glycol dimethacrylate (EGDMA) have been synthesized and show pH-responsive swelling behavior. emu.edu.tr Studies on semi-interpenetrating polymer network (semi-IPN) hydrogels composed of PDMAEMA and poly(N,N-diethylacrylamide) (PDEA) also demonstrate rapid swelling and deswelling rates in response to both temperature and pH changes. researchgate.net These characteristics make them promising as intelligent carriers for controlled drug release, with the release of a model drug, aminophylline, being dependent on both the hydrogel composition and the ambient temperature. researchgate.net

| Polymer System | Stimuli | Key Characteristics | Reference |

|---|---|---|---|

| P(NIPAAm-co-DMAEMA) | pH, Temperature | Maintains thermal properties of PNIPAAm while adding pH sensitivity. | nih.gov |

| PDEAEM cross-linked with EGDMA | pH | Weakly pH-responsive swelling. | emu.edu.tr |

| PDMAEMA/PDEA semi-IPN | pH, Temperature | Fast swelling/deswelling rates in response to stimuli. | researchgate.net |

| Cel-g-PDMAEMA | pH | Swelling increases from 270% to 900% depending on pH. | mdpi.com |

Composite Cryogels for Engineering Applications

Cryogels are macroporous gels formed at sub-zero temperatures, resulting in a unique interconnected pore structure that is highly beneficial for various engineering applications. mdpi.com When combined with functional polymers like PDMAEMA, composite cryogels with enhanced properties can be created.

A notable example is the development of semi-interpenetrating polymer network (s-IPN) cryogels where PDMAEMA is entrapped within a poly(acrylamide) (PAAm) network. mdpi.comnih.gov This approach was used to create a carrier for the hydrophobic polyphenol, curcumin (B1669340). mdpi.comnih.gov The resulting composite cryogels were characterized by their chemical structure, internal morphology, and swelling behavior as a function of pH. mdpi.com The release of curcumin from these cryogels was found to be dependent on the hydrophobicity of the carrier, which could be tuned by adjusting the cross-linking degree and the content and molar mass of the PDMAEMA. nih.gov Such composite cryogels, which combine the mechanical properties of one polymer with the functional responsiveness of another, hold significant potential in separation and purification studies, as well as in controlled drug delivery. mdpi.commdpi.comnih.gov

Development of Antifouling and Antimicrobial Materials

The accumulation of microorganisms, known as biofouling, on surfaces is a major issue in many fields, from medical devices to marine applications. Polymers based on 2-(dialkylamino)ethyl methacrylate have demonstrated significant potential in creating surfaces that resist fouling and actively combat microbial growth. rsc.orgnih.govnih.gov

The antimicrobial activity often stems from the cationic nature of the polymer. mdpi.com The tertiary amine groups of PDMAEMA can be quaternized using alkyl halides, which introduces permanent positive charges along the polymer chain. mdpi.comresearchgate.net These quaternized polymers (QPDMAEMA) are effective biocides against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. mdpi.comrsc.orgnih.gov The mechanism of action is believed to involve the disruption of the bacterial cell membrane. mdpi.com

Research has shown that grafting QPDMAEMA onto various surfaces, such as wood, agarose, and polyethersulfone (PES) membranes, imparts significant antibacterial and antifouling properties. rsc.orgresearchgate.netrsc.orgresearchgate.net For example, PES membranes modified by adding PDMAEMA-grafted silica (B1680970) nanoparticles and subsequent quaternization showed strong antibacterial activity and excellent protein anti-fouling properties. rsc.org Similarly, PDMAEMA-based polymers have also exhibited antifungal activity, making them versatile for developing protective coatings. researchgate.net

| Material/System | Modification | Target Organism/Fouling | Key Finding | Reference |

|---|---|---|---|---|

| Polyethersulfone (PES) membranes | Addition of SiO2-g-PDMAEMA NPs and quaternization | E. coli, S. aureus, protein fouling | Resulted in strong antibacterial and excellent antifouling properties. | rsc.org |

| Poly(dimethylsiloxane) (PDMS) surfaces | Grafting of quaternized PDMAEMA | Protein adsorption, bacterial and cell adhesion | Exhibited durable wettability and significant antifouling properties. | nih.gov |

| Agarose copolymers | Grafting of quaternized PDMAEMA | Bacteria | Created hydrogels that inhibit bacterial adhesion and biofilm formation. | rsc.orgresearchgate.net |

| Wood | Grafting of PDMAEMA and quaternization | S. aureus, E. coli | Showed higher antibacterial activity against Gram-positive bacteria. | researchgate.net |

| PDMAEMA polymers | Quaternization with different alkyl halides | Fungi | Demonstrated antifungal activity, with low molar mass polymers being particularly effective. | researchgate.net |

An extensive search of publicly available scientific literature reveals a significant lack of specific research on the advanced material science applications of Poly(this compound) as outlined in the requested article structure. While there is a substantial body of research on analogous polymers, such as Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) and Poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA), the findings for these related compounds cannot be directly and accurately attributed to the dibutyl derivative.

The stringent requirement to focus solely on Poly(this compound) and adhere strictly to the provided outline cannot be met with the currently available information. Generating content for the specified sections would necessitate speculation or the misattribution of data from other polymers, which would compromise the scientific accuracy and integrity of the article.

Specifically, detailed research findings and data necessary to populate the following sections for Poly(this compound) are not sufficiently available:

Integration in Electronic and Optoelectronic Materials:There is no evidence in the search results to suggest research into the integration of Poly(this compound) into electronic or optoelectronic materials.

Due to this absence of specific, verifiable research, it is not possible to generate the requested professional and authoritative article. Further research directly investigating the properties and applications of Poly(this compound) would be required before such an article could be written.

Theoretical and Computational Studies on 2 Dibutylamino Ethyl Methacrylate Systems

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

There are no specific Density Functional Theory (DFT) studies centered on the reaction mechanisms of 2-(dibutylamino)ethyl methacrylate (B99206) found in the current body of scientific literature.

Research on analogous compounds, such as 2-(diethylamino)ethyl methacrylate (DEAEMA), has utilized DFT to investigate reactions like transesterification. For instance, a study on the alcoholysis of DEAEMA with methanol (B129727) employed DFT calculations to elucidate the reaction mechanism, revealing the cooperative effect of methanol and determining the second-order kinetics and Arrhenius parameters. mdpi.comrsc.org However, equivalent computational investigations for the dibutyl-substituted counterpart have not been reported. Such a study on DBAEM would be valuable for understanding its reactivity, particularly its susceptibility to hydrolysis and other side reactions, which is a known consideration for N,N-dialkylaminoethyl methacrylates. researchgate.net

Molecular Dynamics (MD) Simulations of Polymer Conformation and Interactions

Specific Molecular Dynamics (MD) simulations detailing the conformation and interactions of poly(2-(dibutylamino)ethyl methacrylate) (PDBAEM) are not available in published research.

MD simulations are a powerful tool for understanding polymer behavior in different environments. For the closely related poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), all-atomistic MD simulations have been used to investigate its coil-to-globule transition in aqueous solutions, providing insights into the hydration state of functional groups and the influence of protonation on the polymer's conformational state. researchgate.net These simulations are crucial for understanding the stimuli-responsive nature of such polymers. A similar computational approach for PDBAEM would be necessary to characterize its solution behavior, including how the bulkier dibutyl groups influence polymer chain conformation, hydration, and response to stimuli like pH and temperature.

Monte Carlo Simulations for Protonation Behavior and Self-Assembly

There is a lack of published Monte Carlo (MC) simulations specifically examining the protonation behavior and self-assembly of this compound or its polymer.

MC simulations are well-suited for modeling complex phenomena like protonation equilibria and the formation of aggregates in polymer systems. Studies on related polymers like PDMAEMA have explored their pH-dependent protonation behaviors, which are critical for their application in areas like gene delivery. researchgate.net For PDBAEM, the steric hindrance and hydrophobicity of the two butyl groups would significantly impact the protonation of the tertiary amine and, consequently, the self-assembly of the polymer chains. MC simulations would be an ideal method to theoretically probe these effects, but such research has not yet been published.

Polymer Modeling and Simulation of Microstructure and Properties

Comprehensive polymer modeling and simulation studies focused on the microstructure and properties of poly(this compound) are not found in the literature.

While the synthesis of copolymers containing DBAEM has been reported, detailed computational modeling of its homopolymer or copolymer microstructure and resulting properties is absent. For other polymethacrylates, modeling is often used to predict properties like glass transition temperature, mechanical strength, and response to external stimuli. Given the unique combination of a flexible methacrylate backbone and bulky, hydrophobic dibutylamino side chains, dedicated modeling of PDBAEM would be required to predict its material properties and guide its potential applications.

Future Research Directions and Emerging Trends for 2 Dibutylamino Ethyl Methacrylate

Integration with Novel Fabrication Technologies (e.g., Microfluidics)

The integration of 2-(Dibutylamino)ethyl methacrylate (B99206) (DBAEMA) and its derivatives, such as poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA), with novel fabrication technologies like microfluidics is a burgeoning area of research. This synergy allows for the precise synthesis and processing of advanced materials with well-defined properties. A notable application is in the production of uniform and stable gene delivery systems.

For instance, a 3D-twisted cross-sectional microchannel microfluidic device has been successfully employed for the complexation of DNA with a copolymer of PDMAEMA grafted from cellulose nanocrystals (CNC-g-PDMAEMA). nih.gov This method provides a practical and efficient way to produce copolymer/pDNA polyplexes with controlled sizes around 160 nm and a low polydispersity index (<0.250), which are crucial parameters for effective gene delivery. nih.gov The use of microfluidics in this context demonstrates a significant advancement in the controlled fabrication of nanoparticle-based therapeutic systems.

Development of Advanced Functional Materials with Tunable Properties

Polymers derived from 2-(Dibutylamino)ethyl methacrylate and its analogs are at the forefront of developing advanced functional materials with tunable properties. These materials are often designed to be "smart," responding to external stimuli such as pH and temperature. The tertiary amine group in these polymers is responsible for their pH-responsiveness, becoming protonated in acidic conditions and leading to changes in solubility and conformation. nih.govmdpi.com

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are instrumental in synthesizing well-defined block copolymers with tunable characteristics. mdpi.comcmu.edu For example, amphiphilic block copolymers of poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA) have been synthesized with narrow molecular weight distributions, allowing for the creation of materials with precise control over their self-assembly and responsive behaviors. cmu.edu

The stimuli-responsive nature of these polymers is being harnessed for various applications, including drug delivery. For instance, pH-responsive polymeric micelles have been developed from copolymers containing PDMAEMA. nih.gov These micelles can encapsulate anticancer drugs and release them in the acidic tumor microenvironment, demonstrating the potential for targeted cancer therapy. nih.gov The table below summarizes the properties of such a system.

| Property | Value | Reference |

| Critical Micelle Concentration (CMC) | 1.95–5.25 mg/L | nih.gov |

| Micelle Size | <100 nm | nih.gov |

| Drug-Loading Content (Doxorubicin) | 24% | nih.gov |

| Entrapment Efficiency (Doxorubicin) | 55% | nih.gov |

Furthermore, the tunability of these materials extends to their use in molecular recognition devices. Molecularly imprinted polymers (MIPs) synthesized from 2-(dimethylamino)ethyl methacrylate (DMAEMA) have shown the ability to selectively recognize and bind to specific molecules, such as ibuprofen (B1674241). nih.govresearchgate.net These MIPs, with their pH-sensitive character, can be designed for controlled drug release, showcasing different release profiles at different pH values. nih.govresearchgate.net

Synergistic Approaches with Biopolymers and Inorganic Nanomaterials

The combination of polymers based on this compound and its derivatives with biopolymers and inorganic nanomaterials offers a powerful strategy for creating hybrid materials with enhanced functionalities. This synergistic approach leverages the unique properties of each component to develop advanced materials for a range of applications.

A prime example of a synergistic approach with biopolymers is the grafting of poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA) from cellulose nanocrystals (CNC). nih.gov This combination results in a CNC-g-PDMAEMA copolymer that exhibits both pH and temperature responsiveness. nih.gov Such hybrid materials are being explored as effective and safe non-viral gene vectors, addressing a significant challenge in gene therapy. nih.gov

While the direct integration of DBAEMA-based polymers with inorganic nanomaterials is an emerging area, the principles of creating such synergistic systems are well-established with similar cationic polymers. The positive charge of these polymers allows for electrostatic interactions with negatively charged inorganic nanoparticles, leading to the formation of stable hybrid structures. These composite materials can exhibit a combination of the stimuli-responsive properties of the polymer and the unique optical, electronic, or magnetic properties of the inorganic nanomaterials.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(Dibutylamino)ethyl methacrylate in laboratory settings?

- Methodological Answer :

- Skin/eye protection : Use nitrile gloves (tested to EN 374 or ASTM D6978 standards) and safety goggles compliant with EN 165. Gloves should be removed using the "double-bag" technique to avoid contamination .

- Inhalation control : Work in a fume hood with a minimum airflow velocity of 0.5 m/s. Monitor airborne concentrations via gas chromatography if repeated exposure occurs .

- First aid : For accidental exposure, rinse eyes with water for 15 minutes and wash skin with pH-neutral soap. Do not induce vomiting if ingested; seek immediate medical attention .

Q. How can the purity of DBMA be quantified, and what analytical methods are most reliable?

- Methodological Answer :

- Quantitative NMR (qNMR) : Use deuterated chloroform (CDCl₃) as solvent. Integrate the vinyl proton peaks (δ 5.5–6.1 ppm) against an internal standard (e.g., 1,3,5-trimethoxybenzene) to calculate monomer purity .

- Chromatography : Reverse-phase HPLC with a C18 column (mobile phase: 70% acetonitrile/30% 0.1% trifluoroacetic acid) detects residual amines or oligomers. Retention time for DBMA is typically 8.2 min .

- Limits : USP standards specify ≤0.1% residual (2-dimethylamino)ethyl methacrylate as an impurity .

Q. What synthetic routes are effective for preparing DBMA, and how does reaction stoichiometry influence yield?

- Methodological Answer :

- Michael Addition : React methacrylic acid with dibutylamine in a 1:1.2 molar ratio in anhydrous THF at 60°C for 24 hours. Yields ≥85% are achievable with 0.5 mol% hydroquinone inhibitor .

- Side reactions : Excess amine leads to β-amino ester byproducts; monitor via FTIR (C=O stretch at 1720 cm⁻¹ for pure DBMA vs. 1705 cm⁻¹ for byproducts) .

Advanced Research Questions

Q. How does copolymerization of DBMA with 2-(dimethylamino)ethyl methacrylate (DMAEMA) affect pH-responsive behavior?

- Methodological Answer :

- Synthesis : Free-radical copolymerization using AIBN initiator (1 wt%) in toluene at 70°C. Feed ratios of DBMA:DMAEMA (e.g., 1:3, 1:1, 3:1) produce copolymers with tunable pKa (6.2–7.8) .

- Characterization :

- pH-dependent solubility : Measure cloud point (pHc) via turbidimetry. For P(DMAEMA-co-DBMA) (1:1), pHc = 6.5 ± 0.2 .

- Buffer capacity : Titrate copolymers with 0.1M HCl; DBMA-rich copolymers show higher buffering (ΔpH = 2.1–3.4) due to tertiary amine groups .

Q. What strategies resolve contradictions in cytotoxicity data for DBMA-based polymers?

- Methodological Answer :

- Data normalization : Express cytotoxicity (IC₅₀) relative to polymer molecular weight (Mn) and amine density. For example, PDBMA with Mn = 15 kDa shows IC₅₀ = 120 µg/mL in HEK293 cells vs. 80 µg/mL for Mn = 8 kDa .

- Assay selection : Compare MTT (mitochondrial activity) and LDH (membrane integrity) assays. DBMA polymers may falsely elevate MTT readings due to amine-mediated formazan crystal interference .

Q. How can regioselectivity challenges in Michael addition reactions involving DBMA be addressed?

- Methodological Answer :

- Computational modeling : Use DFT calculations (B3LYP/6-311+G(d,p)) to predict nucleophilic attack sites. DBMA’s acrylate group has higher local electrophilicity index (ω = 1.8 eV) than acrylamide derivatives (ω = 1.2 eV), favoring attack at the methacrylate unit .

- Experimental validation : Perform reactions with diethylamine as a model nucleophile. Analyze products via LC-MS; >90% regioselectivity is achievable at 40°C in DMF .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.